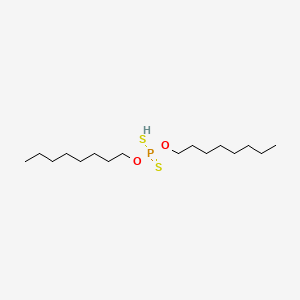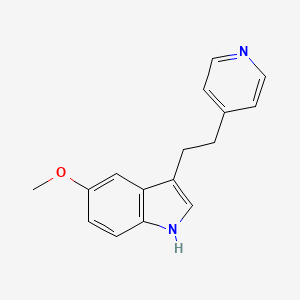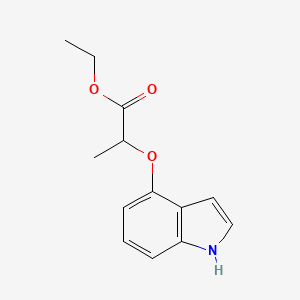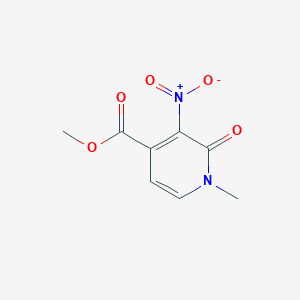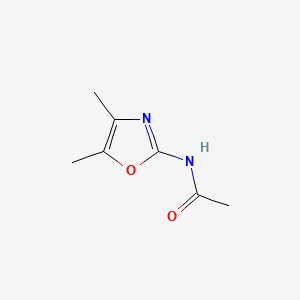
p-Butoxybenzylidene p-hexylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Butoxybenzylidene p-hexylaniline: is an organic compound with the molecular formula C23H31NO and a molecular weight of 337.4983 g/mol . It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is known for its liquid crystalline properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Butoxybenzylidene p-hexylaniline typically involves the condensation reaction between p-butoxybenzaldehyde and p-hexylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: p-Butoxybenzylidene p-hexylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: p-Butoxybenzaldehyde and p-hexylaniline.
Substitution: Substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: p-Butoxybenzylidene p-hexylaniline is widely used in the study of liquid crystals due to its mesogenic properties. It serves as a model compound for understanding the behavior of liquid crystalline materials and their phase transitions .
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, Schiff bases in general are known for their antimicrobial, antifungal, and anticancer properties. Research into similar compounds may provide insights into potential biomedical applications.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including liquid crystal displays (LCDs) and other optoelectronic devices. Its unique properties make it suitable for applications requiring precise control of molecular alignment and optical characteristics .
作用機序
The mechanism of action of p-Butoxybenzylidene p-hexylaniline is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to exhibit different conformations depending on temperature and external conditions. These conformational changes are crucial for its function in liquid crystal applications, where the alignment and orientation of molecules determine the material’s optical properties .
類似化合物との比較
- p-Butoxybenzylidene p-heptylaniline
- p-Butoxybenzylidene p-propionyloxyaniline
- p-Methoxybenzylidene p-hexylaniline
Comparison: Compared to similar compounds, p-Butoxybenzylidene p-hexylaniline stands out due to its specific alkyl chain length and butoxy substituent, which influence its liquid crystalline behavior. These structural features contribute to its unique phase transition temperatures and mesogenic properties, making it particularly valuable for certain applications in liquid crystal technology .
特性
CAS番号 |
111458-12-9 |
|---|---|
分子式 |
C23H31NO |
分子量 |
337.5 g/mol |
IUPAC名 |
1-(4-butoxyphenyl)-N-(4-hexylphenyl)methanimine |
InChI |
InChI=1S/C23H31NO/c1-3-5-7-8-9-20-10-14-22(15-11-20)24-19-21-12-16-23(17-13-21)25-18-6-4-2/h10-17,19H,3-9,18H2,1-2H3 |
InChIキー |
OFIBDXCRLAWBQU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


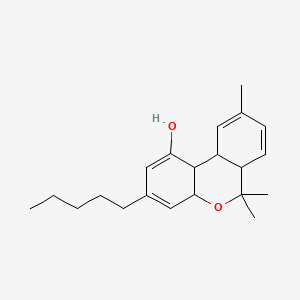

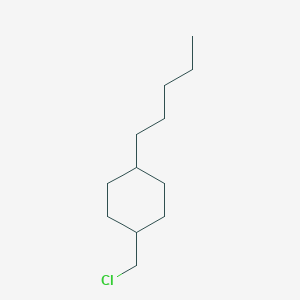

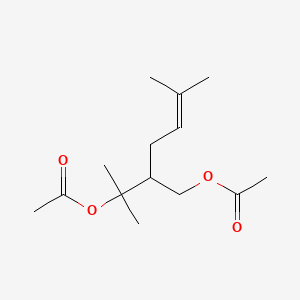
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
